molecular formula C23H24N2O B12574175 N-Methyl-N~2~-(triphenylmethyl)-L-alaninamide CAS No. 203446-05-3

N-Methyl-N~2~-(triphenylmethyl)-L-alaninamide

Cat. No.: B12574175
CAS No.: 203446-05-3
M. Wt: 344.4 g/mol
InChI Key: JHXZYGQJXDDWDZ-SFHVURJKSA-N
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Description

N-Methyl-N~2~-(triphenylmethyl)-L-alaninamide is a complex organic compound characterized by its unique structure, which includes a methyl group, a triphenylmethyl group, and an alaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N~2~-(triphenylmethyl)-L-alaninamide typically involves multiple steps, including amination, reduction, esterification, and trityl protection. One common synthetic route starts with the amination of 1-methyl-1H-pyrazol-5-amine, followed by reduction, esterification, and trityl protection to yield the desired compound . The overall yield of this process is approximately 59.5%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production, with appropriate modifications to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N~2~-(triphenylmethyl)-L-alaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

N-Methyl-N~2~-(triphenylmethyl)-L-alaninamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-N~2~-(triphenylmethyl)-L-alaninamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyl-N~2~-(triphenylmethyl)-L-alaninamide include:

  • N-Methyl-N,2-diphenylacetamide
  • N-Methylformamide
  • N-Methylphenethylamine

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a triphenylmethyl group and an alaninamide backbone. These features confer distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

203446-05-3

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

(2S)-N-methyl-2-(tritylamino)propanamide

InChI

InChI=1S/C23H24N2O/c1-18(22(26)24-2)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,25H,1-2H3,(H,24,26)/t18-/m0/s1

InChI Key

JHXZYGQJXDDWDZ-SFHVURJKSA-N

Isomeric SMILES

C[C@@H](C(=O)NC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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